molecular formula C5H9NO4 B2900360 N-Hydroxy-N-isopropyloxamic acid CAS No. 132418-03-2

N-Hydroxy-N-isopropyloxamic acid

Cat. No. B2900360
CAS RN: 132418-03-2
M. Wt: 147.13
InChI Key: QVIOSGUKMDGWNN-UHFFFAOYSA-N
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Description

N-Hydroxy-N-isopropyloxamic acid is an organic compound that belongs to the class of n-hydroxyl-alpha-amino acids . These are alpha amino acids that carry a hydroxyl group at the N-terminal . It has a molecular formula of C5H9NO4 .


Molecular Structure Analysis

The molecular structure of this compound consists of an isopropyl group attached to a hydroxylamine, which is in turn attached to an oxamic acid . The average mass of the molecule is 147.129 Da .

Scientific Research Applications

Inhibition of Ketol-Acid Reductoisomerase

N-Hydroxy-N-isopropyloxamic acid (IpOHA) is a potent inhibitor of Escherichia coli ketol-acid reductoisomerase. It forms a nearly irreversible complex with the enzyme in the presence of Mg2+ or Mn2+, exhibiting time-dependent inhibition. IpOHA's binding is enhanced by nucleotide, essential for catalysis, with NADPH being more effective than NADP. The complex formed in the presence of Mg2+ and NADPH binds through a two-step mechanism, revealing its potential as an inhibitor in biological processes (Aulabaugh & Schloss, 1990).

Synthesis of Aliphatic Dimeric N-Isopropylhydroxamic Acids

A series of dimeric N-isopropylhydroxamic acids, connected by different chain lengths, were synthesized from acid chlorides and N-isopropylhydroxylamine. The structure of the adipoyl derivative, in particular, was analyzed via X-ray diffraction, revealing a trans conformation of the hydroxamate groups. This study highlights the structural versatility and potential applications of this compound derivatives in chemical synthesis (Smith & Raymond, 1980).

Role in Defence Mechanisms of Gramineae

Hydroxamic acids, including derivatives of this compound, play a significant role in the defense of cereals against pests, diseases, and in herbicide detoxification. These compounds, acting as secondary metabolites, are crucial in plant resistance and could be exploited for agricultural applications (Niemeyer, 1988).

Interaction with Plant Acetohydroxy Acid Isomeroreductase

The interaction of IpOHA with plant-origin acetohydroxy acid isomeroreductase was studied to understand its herbicidal action. Although IpOHA is a nearly irreversible inhibitor of the enzyme, its slow binding rate might delay its effectiveness in vivo, offering insights into its limited herbicidal potency (Dumas et al., 1994).

properties

IUPAC Name

2-[hydroxy(propan-2-yl)amino]-2-oxoacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-3(2)6(10)4(7)5(8)9/h3,10H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIOSGUKMDGWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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